molecular formula C8H8N2O2 B8457696 N-methoxyfuro[2,3-c]pyridin-7-amine

N-methoxyfuro[2,3-c]pyridin-7-amine

Cat. No.: B8457696
M. Wt: 164.16 g/mol
InChI Key: IMUDHPKXGYMKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxyfuro[2,3-c]pyridin-7-amine is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

N-methoxyfuro[2,3-c]pyridin-7-amine

InChI

InChI=1S/C8H8N2O2/c1-11-10-8-7-6(2-4-9-8)3-5-12-7/h2-5H,1H3,(H,9,10)

InChI Key

IMUDHPKXGYMKOZ-UHFFFAOYSA-N

Canonical SMILES

CONC1=NC=CC2=C1OC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A three-necked flask was charged with 7-chloro-furo[2,3-c]pyridine (40 g, 0.26 mol) and n-butanol (300 mL) and heated at 125° C. Methoxyamine hydrochloride (54 g, 0.65 mol) was added as a solid and then additional methoxyamine hydrochloride (54 g, 0.65 mol) dissolved in water (50 mL) was added slowly. The resulting mixture was heated at reflux overnight. After cooling to RT, the reaction mixture was concentrated in vacuo. The remaining aqueous solution was basified to pH ˜8.5 with saturated NaHCO3 and extracted several times with DCM. The combined DCM extracts were washed with saturated NaHCO3 and brine. This solution was concentrated in vacuo leaving a dark brown syrup which was used without further purification.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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